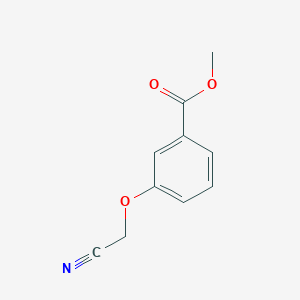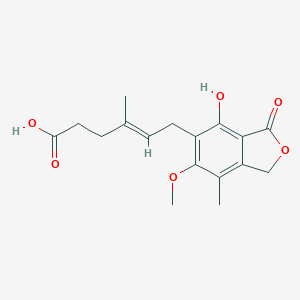
3-Nitropyridine
Vue d'ensemble
Description
3-Nitropyridine is a compound used in the synthesis of biologically active nitro heterocyclic compounds . It has a molecular formula of C5H4N2O2 .
Synthesis Analysis
The synthesis of 3-Nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a 77% yield .Molecular Structure Analysis
The molecular structure of 3-Nitropyridine consists of a pyridine ring with a nitro group attached at the 3-position . The average mass of 3-Nitropyridine is 124.098 Da, and its monoisotopic mass is 124.027275 Da .Physical And Chemical Properties Analysis
3-Nitropyridine has a density of 1.3±0.1 g/cm3, a boiling point of 217.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 43.5±3.0 kJ/mol, and it has a flash point of 85.0±19.8 °C .Applications De Recherche Scientifique
- Synthesis of 3-Nitropyridine : The reaction of pyridine or substituted pyridines with N2O5 in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO2/HSO3– in water produces 3-nitropyridine with a 77% yield. Interestingly, the reaction mechanism involves a [1,5] sigmatropic shift, rather than electrophilic aromatic substitution .
- MALDI MS Applications : Since the 1980s, matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) has been pivotal in analyzing high molecular weight biomolecules (e.g., proteins, peptides, oligonucleotides, and polysaccharides). Its application extends to low molecular weight compounds, including 3-nitropyridine .
Organic Synthesis and Nitroaromatic Chemistry
Analytical Chemistry and Mass Spectrometry
Safety And Hazards
Propriétés
IUPAC Name |
3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILRKBRWXALIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179947 | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropyridine | |
CAS RN |
2530-26-9 | |
| Record name | 3-Nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-nitropyridine?
A: The molecular formula of 3-nitropyridine is C5H4N2O2, and its molecular weight is 124.10 g/mol. []
Q2: How can 3-nitropyridine and its isomers be differentiated using analytical techniques?
A: While mass spectrometry (MS) alone cannot differentiate 3-nitropyridine from its isomers due to spectral similarities, gas chromatography coupled with tandem mass spectrometry (GC/MS/MS or EI/MS/MS) allows for clear differentiation based on the distinct fragmentation patterns observed in the MS/MS spectra. [, ]
Q3: How is 3-nitropyridine commonly synthesized?
A: 3-Nitropyridine is efficiently synthesized by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment of the resulting slurry with sodium bisulfite (NaHSO3) in water. [, , ] This method results in a good yield (77%) of 3-nitropyridine. []
Q4: How does the substitution pattern on the pyridine ring affect the yield of 3-nitropyridine during this synthesis?
A: The presence of substituents on the pyridine ring influences the yield of 3-nitropyridine during the aforementioned synthesis. 4-Substituted pyridines generally provide good yields, while 3-substituted pyridines result in moderate yields. []
Q5: What is the mechanism of this nitration reaction?
A: The mechanism of nitration does not follow electrophilic aromatic substitution. Instead, the nitro group undergoes a [, ] sigmatropic shift, migrating from the nitrogen at the 1-position to the carbon at the 3-position. [, , ]
Q6: Can you describe a specific reaction involving the ring transformation of a nitropyridine derivative?
A: One-pot synthesis of 2-substituted 3-nitropyridines can be achieved through the ring transformation of 6- or 4-substituted 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones. [] This reaction proceeds through an addition-addition-elimination-elimination mechanism and exhibits regioselectivity favoring the formation of 2-substituted products over 4-substituted 3-nitropyridines and 4-nitroanilines. []
Q7: Are there reactions where 3-nitropyridine acts as an oxidant?
A: Yes, research shows that 1-methyl-3-nitropyridine can effectively oxidize NADH in both non-enzymatic and enzyme-mediated reactions. [] This oxidative capability may contribute to the compound's observed cytotoxicity. []
Q8: What is the vicarious nucleophilic substitution (VNS) method, and how is it applied to 3-nitropyridines?
A: The VNS method is a versatile approach for introducing substituents into electron-deficient aromatic systems like 3-nitropyridines. It involves the reaction of the substrate with a carbanion, typically generated from a haloform or an α-halo carbonyl compound, in the presence of a strong base. [] For instance, 3-nitropyridine and its 4-substituted derivatives can be alkylated with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under VNS conditions. The substitution occurs predominantly at the ortho or para position to the nitro group with acceptable to good yields and regioselectivity. []
Q9: What are some potential applications of 3-nitropyridine derivatives?
A9: Research has explored the potential of 3-nitropyridine derivatives as:
- Anticoccidial agents: Certain 2-nitro- and 3-nitropyridinecarboxamides exhibit activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. [] Notably, 2-nitroisonicotinamide and its N-substituted derivatives show promising anticoccidial activity. []
- Antineoplastic agents: Some 1-azacarbazole derivatives, synthesized from 2-chloro-3-nitropyridine, demonstrated significant activity against transplanted mouse sarcoma 180. []
- Osteoporosis treatment: Novel 2,6-substituted-3-nitropyridine derivatives have shown potential in preclinical studies for the treatment of osteoporosis. These compounds exhibit a dual mechanism of action by increasing osteoblast activity and inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. [, , ]
- Second-order nonlinear optical materials: Noncentrosymmetic and chiral cocrystals of 2-amino-3-nitropyridine with benzenesulfonic acids have shown potential for second-order nonlinear optical applications. The cocrystals display multidirectional ionic and hydrogen bonds, influencing their molecular packing and potentially enhancing their nonlinear optical properties. []
Q10: How is computational chemistry used to study 3-nitropyridine derivatives?
A10: Computational methods like density functional theory (DFT) are employed to predict and understand various properties of 3-nitropyridine derivatives, including:
- Molecular geometry: DFT calculations provide insights into the optimized geometry of these compounds, including bond lengths, bond angles, and dihedral angles. [, , ] These calculations help visualize the three-dimensional structure and are crucial for understanding molecular interactions and reactivity. [, , ]
- Vibrational frequencies: DFT calculations can accurately predict the vibrational frequencies of molecules. By comparing these calculated frequencies with experimental infrared (IR) and Raman spectra, researchers can assign vibrational modes to specific molecular motions and gain a deeper understanding of the compound's structure. [, , ]
- Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies derived from DFT calculations provide insights into a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and its ability to participate in electron transfer processes. [, , ]
- Nonlinear optical (NLO) properties: DFT calculations allow for the prediction of NLO properties such as polarizability and hyperpolarizability, which are crucial for materials used in optoelectronics and photonics. [, ] These calculations can help identify promising candidates for NLO applications and guide the design of new materials with enhanced properties. [, ]
Q11: How do structural modifications impact the activity of 3-nitropyridine derivatives?
A11: Structural modifications of 3-nitropyridine significantly influence its reactivity and biological activity.
- Position of the nitro group: The position of the nitro group is crucial for the compound's reactivity towards nucleophilic substitution. For instance, 2-chloro-5-nitropyridine undergoes ring-opening reactions with hydroxide ions, forming open-chain intermediates that can undergo ring closure under specific conditions. [] On the other hand, 2-chloro-3-nitropyridine, under similar conditions, forms a different intermediate that does not readily undergo ring closure, highlighting the influence of the nitro group's position on the reaction pathway. []
- Nature of the substituents: The type of substituent also plays a role in the compound's biological activity. For example, in the context of anticoccidial activity, while both 2-nitro- and 3-nitropyridinecarboxamides show activity, 4-nitropyridinecarboxamides are inactive. [] Furthermore, within the active series, N-substitution on the carboxamide group significantly affects potency, with N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives of 2-nitroisonicotinamide exhibiting optimal activity. [] This highlights the importance of exploring various substituents and their positions to optimize the desired biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





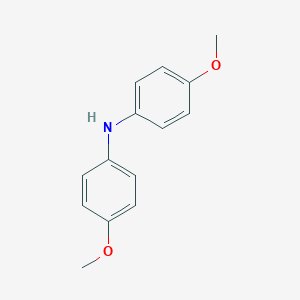




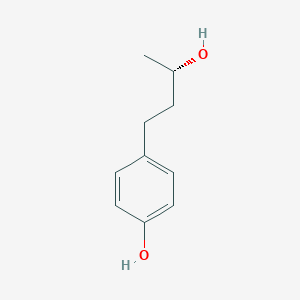
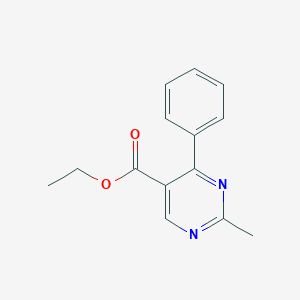

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

